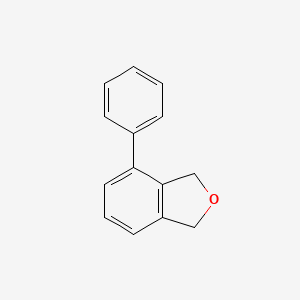![molecular formula C25H20F3NO3 B11773614 (R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity. It is commonly used in the development of pharmaceuticals and agrochemicals due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves multiple steps. One common method includes the reaction of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one with 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in the presence of sodium hydride and dry tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction is typically carried out at 0°C and then stirred at room temperature overnight.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cardiovascular conditions.
Industry: In the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. This compound is known to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Anacetrapib: Another CETP inhibitor with a similar structure but different pharmacokinetic properties.
Dalcetrapib: A CETP inhibitor that does not raise blood pressure but has limited clinical efficacy.
Evacetrapib: Developed by Eli Lilly, this compound also inhibits CETP but was discontinued due to lack of efficacy.
Uniqueness
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one stands out due to its high chemical stability and potent biological activity. Its trifluoromethyl group significantly enhances its pharmacological properties, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C25H20F3NO3 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
(4R)-4-benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H20F3NO3/c26-25(27,28)21-8-4-7-20(15-21)19-11-9-18(10-12-19)14-23(30)29-22(16-32-24(29)31)13-17-5-2-1-3-6-17/h1-12,15,22H,13-14,16H2/t22-/m1/s1 |
Clave InChI |
ORXWACPIIIJMPF-JOCHJYFZSA-N |
SMILES isomérico |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
SMILES canónico |
C1C(N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



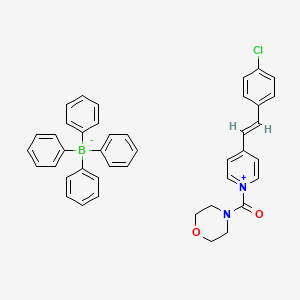
![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
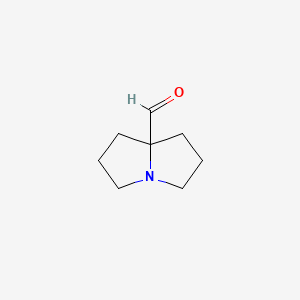
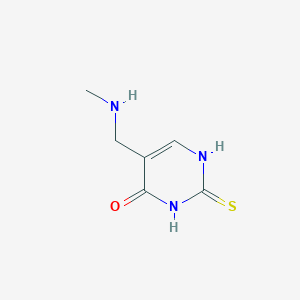
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
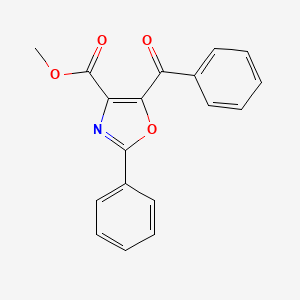
![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
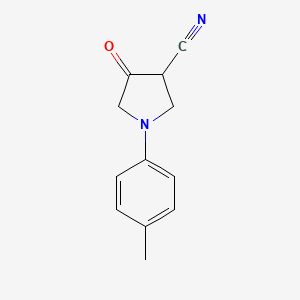
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)


